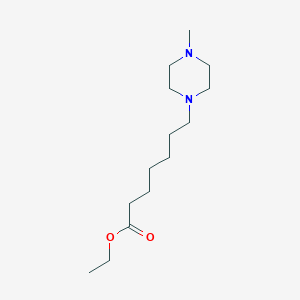
Ethyl 7-(4-methylpiperazin-1-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(4-methylpiperazin-1-yl)heptanoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methylpiperazin-1-yl)heptanoate typically involves the reaction of 4-methylpiperazine with ethyl 7-bromoheptanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methylpiperazin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methylpiperazin-1-yl)heptanoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in inflammation, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 7-(4-methylpiperazin-1-yl)heptanoate can be compared with other piperazine derivatives, such as:
Ethyl 7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate: Similar structure but with a methoxyphenyl group, which may alter its biological activity.
10-(3-(4-methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride: Contains a phenothiazine moiety, which imparts different pharmacological properties.
Fluoroquinolones: A class of antibiotics with a piperazine ring, but with distinct antibacterial activity due to the presence of fluorine atoms.
Properties
CAS No. |
62522-23-0 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl 7-(4-methylpiperazin-1-yl)heptanoate |
InChI |
InChI=1S/C14H28N2O2/c1-3-18-14(17)8-6-4-5-7-9-16-12-10-15(2)11-13-16/h3-13H2,1-2H3 |
InChI Key |
ZBBIYKLYURBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















